PCTA

Description

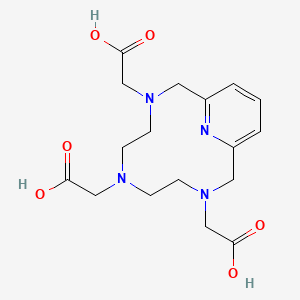

Structure

3D Structure

Properties

IUPAC Name |

2-[3,9-bis(carboxymethyl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O6/c22-15(23)10-19-4-6-20(11-16(24)25)8-13-2-1-3-14(18-13)9-21(7-5-19)12-17(26)27/h1-3H,4-12H2,(H,22,23)(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSYTWVNUJTPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=NC(=CC=C2)CN(CCN1CC(=O)O)CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the PCTA Ligand Core Structure

This guide provides a detailed examination of the structure, properties, and applications of the PCTA ligand, a significant chelating agent in the fields of medicine and drug development. Designed for researchers, scientists, and professionals, this document outlines the ligand's core chemical architecture, quantitative characteristics, relevant experimental protocols, and its role in advanced biomedical applications.

Core Structure of this compound

This compound, or 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid, is a macrocyclic polyaminocarboxylate ligand.[1] Its structure is characterized by a 12-membered tetraaza-macrocyclic ring that incorporates a pyridine unit and features three acetate pendant arms.[1] This unique architecture makes it a highly effective chelator for a variety of divalent and trivalent metal ions, finding use in diagnostics and therapeutics.[1]

The foundational structure of the this compound ligand is depicted below.

This table summarizes the key identifiers and properties of the unmodified this compound ligand.

| Property | Value | Reference |

| Chemical Name | 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid | [2] |

| Molecular Formula | C₁₇H₂₄N₄O₆ | [2] |

| Molecular Weight | 380.40 g/mol | [2] |

| CAS Number | 129162-88-5 | [2][3] |

Functionalized this compound Derivatives for Bioconjugation

For applications in targeted drug delivery and molecular imaging, the this compound core structure is often modified with a bifunctional chelating agent (BCA). These derivatives incorporate a reactive linker that allows for covalent attachment to biomolecules such as antibodies, peptides, or nanoparticles. A common derivative is p-SCN-Bn-PCTA, which includes an isothiocyanate group for conjugation to primary amines on a targeting vector.

This table details the properties of a this compound derivative designed for bioconjugation.

| Property | Value | Reference |

| Derivative Name | p-SCN-Bn-PCTA | [4] |

| IUPAC Name | 2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid | [4] |

| Molecular Formula | C₂₅H₂₉N₅O₆S | [4] |

| Molecular Weight | 527.6 g/mol | [4] |

| CAS Number | 949147-44-8 | [4] |

Quantitative Data: Chelation Properties

The efficacy of a chelator is quantified by its stability constant (log K), which measures the strength of the bond between the ligand and a metal ion. A higher log K value indicates a more stable complex, which is critical for in vivo applications to prevent the release of potentially toxic free metal ions.

This table presents the stability constant for the this compound ligand with Scandium-44, a medically relevant radioisotope.

| Metal Ion | log K | Conditions | Reference |

| Sc³⁺ | 21.91 | I = 0.15 M NaCl, T = 298 K | [5] |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and application of this compound-based agents. Below is a representative protocol for the formation of lanthanide-PCTA complexes.

This protocol describes the general procedure for complexing this compound with lanthanide ions, a critical step in creating MRI contrast agents or other metallodrugs.

Materials:

-

This compound-COOH ligand

-

Europium(III) chloride hexahydrate (EuCl₃·6H₂O) or Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

-

Deionized water

-

pH meter and appropriate acids/bases for pH adjustment

Procedure:

-

Ligand Dissolution: Dissolve the this compound-COOH ligand in deionized water.[1]

-

Metal Addition: To the aqueous solution of the ligand, add a stoichiometric amount (1.1 equivalents) of the respective lanthanide chloride hexahydrate (EuCl₃·6H₂O or GdCl₃·6H₂O).[1]

-

pH Adjustment: Carefully monitor and maintain the pH of the reaction mixture at 5.[1] This is crucial for efficient complexation.

-

Reaction: Allow the reaction to proceed at room temperature. The reaction time may vary depending on the specific concentration and scale.

-

Purification: The resulting lanthanide-PCTA complex can be purified using standard methods such as preparative High-Performance Liquid Chromatography (HPLC).

Application Workflow and Signaling Pathways

The primary application of functionalized this compound in drug development is the creation of targeted radiopharmaceuticals for therapy or imaging (theranostics). The logical workflow involves several distinct stages, from the initial components to the final clinical application.

The diagram below illustrates the workflow for developing a this compound-based targeted radiopharmaceutical.

This workflow demonstrates the logical progression from the core chemical components to a functional clinical agent. The functionalized this compound ligand is first covalently bonded to a targeting biomolecule. This conjugate is then radiolabeled via chelation with a suitable radioisotope. Finally, the resulting radiopharmaceutical is administered, where it homes in on the target tissue (e.g., a tumor) to deliver its diagnostic or therapeutic payload.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - www.chematech-mdt.com [chematech-mdt.com]

- 3. 129162-88-5(3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) | Kuujia.com [es.kuujia.com]

- 4. p-SCN-Bn-pcta | C25H29N5O6S | CID 57345633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Coordination Chemistry of PCTA with Transition Metals for Researchers and Drug Development Professionals

An Introduction to PCTA: A Versatile Chelator for Transition Metals

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (this compound), a macrocyclic chelating agent, has garnered significant interest in the fields of coordination chemistry and nuclear medicine. Its unique structural features, incorporating a pyridine ring into a cyclen backbone, offer distinct advantages in forming stable complexes with a variety of transition metals. This guide provides a comprehensive overview of the coordination chemistry of this compound, with a focus on its application in the development of radiopharmaceuticals and other therapeutic and diagnostic agents.

Core Principles of this compound Coordination Chemistry

The coordination of transition metals by this compound is a complex interplay of several factors that contribute to the stability and inertness of the resulting metal complexes. Understanding these principles is crucial for the rational design of novel this compound-based agents for biomedical applications.

Key Structural Features Influencing Complex Stability

The stability of this compound-metal complexes is governed by a combination of factors inherent to the ligand's structure and the properties of the metal ion.

An In-depth Technical Guide to the Aqueous Solubility and Stability of 1,4-Phenylenediacetic Acid (PCTA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of 1,4-Phenylenediacetic Acid (PCTA). Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this document combines reported qualitative information and predicted properties with established methodologies for the characterization of organic molecules in aqueous media. The experimental protocols described herein are based on standard pharmaceutical industry practices for forced degradation and solubility assessment.

Physicochemical Properties of this compound

1,4-Phenylenediacetic acid is a dicarboxylic acid with a rigid aromatic core. Its structure dictates its physicochemical properties, which are fundamental to its behavior in aqueous solutions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1] |

| Melting Point | 248-252 °C | [1] |

| Predicted pKa₁ | 4.03 ± 0.10 | [1] |

| Aqueous Solubility | Slightly soluble | [1][3] |

Aqueous Solubility of this compound

The aqueous solubility of this compound is expected to be significantly influenced by pH. As a dicarboxylic acid, this compound will exist in different ionization states depending on the pH of the solution. The predicted pKa₁ of 4.03 suggests that below this pH, the molecule will be predominantly in its non-ionized, less soluble form.[1] As the pH increases above the pKa values, the carboxylic acid groups will deprotonate, forming the more soluble carboxylate salts.

pH-Dependent Ionization of this compound

The ionization states of this compound as a function of pH are critical for understanding its solubility profile. The following diagram illustrates the equilibrium between the different species.

Caption: pH-dependent ionization states of this compound.

Experimental Protocol for Determining Aqueous Solubility

A standard method for determining the aqueous solubility of a compound like this compound is the shake-flask method, followed by a concentration analysis.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge or filter the suspensions to separate the undissolved this compound.

-

-

Quantification of Soluble this compound:

-

Analyze the concentration of this compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Plot the solubility of this compound as a function of pH at each temperature.

-

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for solubility determination.

Aqueous Stability of this compound

Specific experimental data on the stability of this compound in aqueous solutions is not available in the literature. To assess its stability, forced degradation studies are recommended. These studies expose the compound to a range of stress conditions to identify potential degradation pathways and degradation products.

Principles of Forced Degradation

Forced degradation studies are a critical component of drug development and are designed to evaluate the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing. The typical stress conditions include:

-

Acid and Base Hydrolysis: To evaluate susceptibility to degradation in acidic and basic environments.

-

Oxidation: To assess sensitivity to oxidative stress.

-

Thermal Degradation: To determine the effect of high temperatures.

-

Photodegradation: To evaluate stability upon exposure to light.

Experimental Protocol for a Forced Degradation Study of this compound

The following protocol outlines a general approach for conducting a forced degradation study on this compound.

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of an organic co-solvent like acetonitrile if needed for initial dissolution).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the this compound stock solution with an acidic solution (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Mix the this compound stock solution with a basic solution (e.g., 0.1 M NaOH) and keep at room temperature or heat gently for a defined period.

-

Oxidative Degradation: Treat the this compound stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound and a solution of this compound to elevated temperatures (e.g., 80 °C).

-

Photostability: Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Analyze the samples using a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A mass spectrometer coupled to the HPLC (LC-MS) can be used to identify the degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound degradation under each stress condition.

-

Identify and characterize the major degradation products.

-

The logical flow of a forced degradation study is depicted in the diagram below.

Caption: Logical flow of a forced degradation study.

Conclusion

While quantitative data on the aqueous solubility and stability of 1,4-phenylenediacetic acid are not extensively documented, its chemical structure as a dicarboxylic acid provides a basis for predicting its behavior. The solubility of this compound is expected to be low in acidic pH and to increase significantly in neutral to basic conditions due to the deprotonation of its carboxylic acid groups. A comprehensive stability profile can be established through systematic forced degradation studies, which would identify its degradation pathways and potential liabilities. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to generate the necessary data to fully characterize the aqueous properties of this compound.

References

In-Depth Technical Guide: Electronic and Steric Properties of Novel Piperidine Derivatives in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases lack specific experimental data for the molecule designated as "PCTA" with the chemical structure ((3S,4S)-3-((S)-3-cyclopentyl-3-hydroxy-3-phenylpropyl)-4-phenyl-1-(2,2,2-trifluoroethyl)piperidin-4-yl)methanol. The following guide provides a comprehensive framework for characterizing the electronic and steric properties of such novel piperidine derivatives, outlining standard methodologies and data presentation formats relevant to drug development.

Introduction to Piperidine Derivatives in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a valuable core for targeting a wide range of biological macromolecules. The specific molecule of interest, a complex polysubstituted piperidine, possesses multiple stereocenters and functional groups that are critical determinants of its biological activity. A thorough understanding of its electronic and steric properties is paramount for elucidating its mechanism of action, optimizing its pharmacodynamic and pharmacokinetic profiles, and establishing structure-activity relationships (SAR).

Analysis of Steric Properties

The steric properties of a molecule dictate its three-dimensional shape and size, which are fundamental to its ability to bind to a biological target. For the molecule , key steric features would be analyzed and quantified.

Table 1: Summary of Predicted Steric Properties

| Steric Parameter | Value | Method of Determination | Significance in Drug Action |

| Molecular Volume | Data not available | Computational (e.g., Connolly surface) | Influences binding pocket occupancy and solubility. |

| Surface Area | Data not available | Computational (e.g., Solvent Accessible Surface Area) | Relates to solubility and potential for non-specific binding. |

| Principal Moments of Inertia | Data not available | Computational (from 3D structure) | Describes the mass distribution and overall shape (e.g., rod-like, disc-like, spherical). |

| Key Dihedral Angles | Data not available | X-ray Crystallography, NMR Spectroscopy, Computational | Defines the relative orientation of substituent groups, critical for receptor fit. |

Experimental Protocols for Steric Property Determination

Protocol 2.1.1: X-ray Crystallography

-

Crystal Growth: The compound is dissolved in a suitable solvent system (e.g., methanol/acetonitrile, ethyl acetate/heptane) and allowed to crystallize slowly through techniques such as slow evaporation, vapor diffusion, or cooling.

-

Data Collection: A single, high-quality crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an electron density map. The atomic positions are refined to yield a precise three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Protocol 2.1.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

-

Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed.

-

Structural Elucidation: NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for determining through-space proximities of protons, which helps to define the molecule's preferred conformation in solution.

Analysis of Electronic Properties

The electronic properties of a molecule govern its reactivity and the nature of its interactions with a biological target, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

Table 2: Summary of Predicted Electronic Properties

| Electronic Parameter | Value | Method of Determination | Significance in Drug Action |

| HOMO Energy | Data not available | Cyclic Voltammetry, Computational (DFT) | Relates to the molecule's ability to donate electrons (act as a Lewis base). |

| LUMO Energy | Data not available | Cyclic Voltammetry, Computational (DFT) | Relates to the molecule's ability to accept electrons (act as a Lewis acid). |

| HOMO-LUMO Gap | Data not available | UV-Vis Spectroscopy, Computational (DFT) | Indicates molecular stability and reactivity. |

| Dipole Moment | Data not available | Dielectric measurements, Computational (DFT) | Influences solubility, membrane permeability, and electrostatic interactions. |

| Electrostatic Potential Map | Data not available | Computational (from electron density) | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| pKa (Piperidine Nitrogen) | Data not available | Potentiometric titration, Computational | Determines the ionization state at physiological pH, affecting receptor binding and solubility. |

Experimental Protocols for Electronic Property Determination

Protocol 3.1.1: Cyclic Voltammetry (CV)

-

Sample Preparation: The compound is dissolved in an anhydrous, degassed organic solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials are determined from the voltammogram.

-

HOMO/LUMO Estimation: The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, relative to a ferrocene internal standard.

Protocol 3.1.2: Computational Chemistry (Density Functional Theory - DFT)

-

Structure Preparation: A 3D structure of the molecule (obtained from X-ray crystallography or generated computationally) is used as the input.

-

Calculation Setup: A DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*) are selected. The calculation is typically performed in a simulated solvent environment to better represent physiological conditions.

-

Property Calculation: The software calculates the optimized geometry, electronic energy levels (HOMO, LUMO), electrostatic potential, and other electronic properties.

Hypothetical Signaling Pathway and Mechanism of Action

Given the structural motifs present in the target molecule (a substituted piperidine), it is plausible that it could function as a modulator of a G-protein coupled receptor (GPCR) or an ion channel. The following diagram illustrates a hypothetical mechanism where the molecule acts as an antagonist to a GPCR.

Caption: Hypothetical GPCR antagonism by this compound.

In this model, the endogenous ligand binds to and activates the GPCR, leading to G-protein activation, modulation of an effector enzyme, and subsequent production of a second messenger that elicits a cellular response. The hypothetical molecule "this compound" acts as an antagonist by binding to the GPCR and preventing the endogenous ligand from binding, thus blocking the downstream signaling cascade.

Integrated Experimental and Computational Workflow

A synergistic approach combining experimental and computational methods is essential for a comprehensive characterization of a novel drug candidate.

Caption: Integrated workflow for drug candidate characterization.

This workflow illustrates the progression from synthesis and purification to parallel tracks of physicochemical characterization and biological evaluation. The data from all these streams are integrated to build a comprehensive SAR model, which in turn informs the design of next-generation analogs.

The Adamantane Analogue in Focus: A Technical Guide to 1,3,5-Triaza-7-phosphaadamantane (PTA)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery, history, and key chemical properties of 1,3,5-triaza-7-phosphaadamantane (PTA), a versatile and water-soluble phosphine ligand. With its unique cage-like structure and remarkable stability, PTA has garnered significant interest in coordination chemistry, catalysis, and the development of novel therapeutic agents. This document provides a comprehensive overview of its synthesis, physicochemical properties, and illustrates a typical experimental workflow.

Discovery and Historical Context

1,3,5-Triaza-7-phosphaadamantane, a phosphorus analogue of hexamethylenetetramine, was first synthesized and characterized in 1974 by Donald J. Daigle, Arthur B. Pepperman, Jr., and Sidney L. Vail of the Southern Regional Research Center, Agricultural Research Service, United States Department of Agriculture in New Orleans, Louisiana. Their seminal work, published in the Journal of Heterocyclic Chemistry, detailed a straightforward one-pot synthesis that opened the door for the exploration of this novel compound and its derivatives.[1] The synthesis involved the reaction of hexamethylenetetramine with tetrakis(hydroxymethyl)phosphonium chloride in the presence of sodium hydroxide and formaldehyde in an aqueous medium.[2]

Physicochemical and Spectroscopic Data

PTA is a white, crystalline solid with notable solubility in water and various polar organic solvents, a characteristic that has been pivotal to its application in aqueous-phase chemistry.[2] Its rigid adamantane-like structure contributes to its high melting point and stability. A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of 1,3,5-Triaza-7-phosphaadamantane (PTA)

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₃P | [2][3] |

| Molar Mass | 157.157 g/mol | [2][3] |

| Melting Point | 260 °C (533 K) | [2] |

| Appearance | White solid | |

| Solubility in Water | 23.5 g/100 mL (at 25 °C) | [2] |

| IUPAC Name | 1,3,5-Triaza-7-phosphatricyclo[3.3.1.1³,⁷]decane | [3] |

| CAS Number | 53597-69-6 | [2] |

Table 2: Spectroscopic Data for 1,3,5-Triaza-7-phosphaadamantane (PTA)

| Spectrum Type | Solvent | Chemical Shift (δ) / Peak Position (cm⁻¹) | Assignment | Reference |

| ³¹P NMR | D₂O | -97.5 ppm | P | [4] |

| ¹H NMR | D₂O | 4.67–4.50 ppm (AB q, 6H) | NCH₂N | [5] |

| 4.36 ppm (ps, 6H) | PCH₂N | [5] | ||

| ¹³C NMR | CD₃OD | - | (Data not readily available in searched literature) | |

| FTIR | KBr Pellet | 2932 cm⁻¹ (s) | ν(C-H) | [5] |

Note: Due to the high symmetry of the PTA molecule, its ¹H NMR spectrum is relatively simple. The ³¹P NMR shows a characteristic upfield chemical shift. The chemical shift of the phosphorus atom in PTA is sensitive to its coordination environment, making ³¹P NMR a valuable tool for studying its complexes.[4]

Experimental Protocols

Original Synthesis of 1,3,5-Triaza-7-phosphaadamantane (Daigle et al., 1974)

The following is a detailed experimental protocol adapted from the original publication by Daigle and colleagues.

Materials:

-

Tetrakis(hydroxymethyl)phosphonium chloride (THPC)

-

Hexamethylenetetramine (HMTA)

-

Sodium hydroxide (NaOH)

-

Formaldehyde (37% aqueous solution)

-

Ethanol

-

Diethyl ether

Procedure:

-

A solution of 19.1 g (0.10 mole) of tetrakis(hydroxymethyl)phosphonium chloride in 50 ml of water is prepared.

-

To this solution, 4.0 g (0.10 mole) of sodium hydroxide in 50 ml of water is added, followed by the addition of 14.0 g (0.10 mole) of hexamethylenetetramine.

-

The reaction mixture is stirred, and 24.3 g (0.30 mole) of a 37% aqueous formaldehyde solution is added dropwise.

-

The mixture is then heated to reflux for 1 hour.

-

After reflux, the solution is cooled, and the solvent is removed under reduced pressure.

-

The resulting solid residue is extracted with hot ethanol.

-

The ethanol extract is concentrated, and the crude product is precipitated by the addition of diethyl ether.

-

The product is recrystallized from a mixture of ethanol and diethyl ether to yield pure 1,3,5-triaza-7-phosphaadamantane.

Experimental Workflow and Logical Relationships

The synthesis and subsequent derivatization of PTA for applications in areas like catalysis or drug development follow a logical progression. This can be visualized as a general experimental workflow.

Caption: General workflow for PTA synthesis and application.

Role in Drug Development and Signaling Pathways

While PTA itself is not a therapeutic agent, its derivatives and metal complexes have shown significant promise in drug development. Ruthenium complexes of PTA, for instance, have demonstrated notable anticancer activity. The water solubility imparted by the PTA ligand is a crucial feature for the bioavailability of these metal-based drugs.

The precise signaling pathways through which PTA-containing metal complexes exert their anticancer effects are a subject of ongoing research. It is generally understood that these complexes can interact with cellular macromolecules, such as DNA and proteins, leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. The adamantane-like structure of PTA can also influence the lipophilicity and cellular uptake of the metal complexes.

A simplified logical diagram illustrating the proposed mechanism of action for a generic PTA-metal anticancer complex is presented below.

Caption: Proposed mechanism of a PTA-Metal anticancer complex.

Conclusion

Since its discovery in 1974, 1,3,5-triaza-7-phosphaadamantane has evolved from a chemical curiosity to a valuable building block in various fields of chemistry. Its straightforward synthesis, unique structural features, and aqueous solubility have made it a popular ligand in coordination chemistry and catalysis. Furthermore, the biological activity of its metal complexes has positioned PTA as a promising scaffold in the design of novel metallodrugs. Future research will undoubtedly continue to uncover new applications for this versatile molecule and its derivatives, particularly in the realm of medicinal chemistry and materials science.

References

- 1. documentsdelivered.com [documentsdelivered.com]

- 2. 1,3,5-Triaza-7-phosphaadamantane - Wikipedia [en.wikipedia.org]

- 3. 1,3,5-Triaza-7-phosphaadamantane | C6H12N3P | CID 143061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,5-Triaza-7-Phosphaadamantane (PTA) as a 31P NMR Probe for Organometallic Transition Metal Complexes in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic Properties of PCTA and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic properties of two distinct classes of compounds referred to in scientific literature as PCTA and their derivatives. The first class comprises perchlorotriphenylamine and related triarylamine derivatives, which are of interest for their stable radical cations and potential applications in materials science and as redox probes. The second class includes lanthanide complexes of the macrocyclic ligand 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid (this compound), which are under investigation as advanced bimodal imaging agents for magnetic resonance imaging (MRI) and optical imaging.

This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related fields by consolidating key spectroscopic data, detailing experimental methodologies for characterization, and illustrating relevant chemical pathways and workflows.

Perchlorotriphenylamine (this compound) and Its Derivatives

Perchlorotriphenylamine is a halogenated derivative of triphenylamine. The primary spectroscopic interest in this class of molecules lies in the properties of their stable radical cations, which can be generated through chemical or electrochemical oxidation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for triphenylamine and its derivatives, including their radical cations. Data for perchlorotriphenylamine is limited in the literature; therefore, data for representative triarylamine derivatives are included to provide a comprehensive understanding of this class of compounds.

Table 1: NMR Spectroscopic Data for Triphenylamine Derivatives

| Compound | Solvent | 1H NMR δ (ppm) | 13C NMR δ (ppm) |

| Triphenylamine | CDCl3 | 7.25 (t, 3H), 7.03 (t, 6H), 6.98 (d, 6H) | 148.1, 129.3, 124.4, 122.9 |

| N,N'-bis(4-dimethylaminophenyl)-N,N'-bis(4-methoxyphenyl)-1,4-phenylenediamine | CDCl3 | 7.00-6.70 (m, 16H), 3.79 (s, 6H), 2.90 (s, 12H) | 155.6, 147.6, 142.1, 137.9, 126.5, 120.3, 114.5, 113.8, 55.4, 40.8 |

| N,N'-bis(4-dimethylaminophenyl)-N,N'-bis(4-methoxyphenyl)-1,1'-biphenyl-4,4'-diamine | CDCl3 | 7.45 (d, 4H), 7.10 (d, 4H), 6.95-6.80 (m, 8H), 3.82 (s, 6H), 2.95 (s, 12H) | 156.0, 147.8, 141.5, 135.5, 127.2, 126.8, 120.5, 114.6, 113.5, 55.5, 40.7 |

Table 2: UV-Vis and Fluorescence Spectroscopic Data for Triarylamine Derivatives and Their Radical Cations

| Compound | Solvent | Neutral λmax,abs (nm) | Radical Cation λmax,abs (nm) | Neutral λmax,em (nm) |

| Triphenylamine | Acetonitrile | 298 | 716 | 360 |

| N,N'-bis(4-dimethylaminophenyl)-N,N'-bis(4-methoxyphenyl)-1,4-phenylenediamine | Propylene Carbonate | 332 | 421, 744, 1079 | 458 (solid state) |

| N,N'-bis(4-dimethylaminophenyl)-N,N'-bis(4-methoxyphenyl)-1,1'-biphenyl-4,4'-diamine | Propylene Carbonate | 379 | - | 477 (solid state) |

Table 3: FTIR Spectroscopic Data for Triphenylamine

| Wavenumber (cm-1) | Assignment |

| 3050-3030 | C-H stretching (aromatic) |

| 1590 | C=C stretching (aromatic) |

| 1490 | C=C stretching (aromatic) |

| 1280 | C-N stretching |

Table 4: EPR Spectroscopic Data for Triarylamine Radical Cations

| Compound | g-value |

| Triphenylamine Radical Cation | ~2.003 |

| Substituted Triarylamine Radical Cations | 2.002 - 2.006 |

Experimental Protocols

-

General Procedure for Buchwald-Hartwig Amination: A common method for synthesizing substituted triarylamines involves the palladium-catalyzed cross-coupling of an aniline derivative with an aryl halide.

-

To a reaction flask, add the aryl halide (1.0 equiv), the aniline (1.2 equiv), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 2.0 equiv).

-

Add anhydrous toluene as the solvent.

-

Degas the mixture by bubbling with argon for 15-20 minutes.

-

Heat the reaction mixture at 80-110 °C under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Sample Preparation: Dissolve 5-10 mg of the purified triarylamine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

-

Instrument Parameters (1H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse sequence: Standard single-pulse

-

Number of scans: 16-64

-

Relaxation delay: 1-5 s

-

-

Instrument Parameters (13C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse sequence: Proton-decoupled

-

Number of scans: 1024 or more, depending on concentration

-

Relaxation delay: 2-5 s

-

-

Sample Preparation: Prepare stock solutions of the triarylamine derivative in a spectroscopic grade solvent (e.g., chloroform, acetonitrile) at a concentration of approximately 1 mM. Prepare a series of dilutions in the desired solvent to obtain concentrations in the micromolar range (e.g., 1-10 µM).

-

UV-Vis Spectroscopy:

-

Use a dual-beam spectrophotometer.

-

Record the absorbance spectrum from 200 to 800 nm in a 1 cm path length quartz cuvette.

-

Use the pure solvent as a reference.

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λmax,abs).

-

Record the emission spectrum over a wavelength range that includes the expected emission peak.

-

For quantum yield determination, use a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).

-

-

Setup: Use a thin-layer electrochemical cell equipped with a working electrode (e.g., platinum mini-grid), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) placed in the light path of a UV-Vis-NIR spectrophotometer.[1]

-

Electrolyte Solution: Prepare a solution of the triarylamine derivative (e.g., 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Procedure:

-

Record the initial UV-Vis-NIR spectrum of the neutral compound.

-

Apply a potential to the working electrode and incrementally increase it.

-

Record a spectrum at each potential step, allowing the system to reach equilibrium.

-

The appearance of new absorption bands at longer wavelengths is indicative of radical cation formation.[2]

-

-

Radical Generation: Generate the radical cation either chemically (e.g., by oxidation with a suitable agent like tris(4-bromophenyl)aminium hexachloroantimonate) or electrochemically within the EPR cavity.

-

Instrument Parameters (X-band):

Visualization

Lanthanide Complexes of this compound and Its Derivatives

The macrocyclic ligand 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid (this compound) and its tris(amide) derivatives form stable and kinetically inert complexes with lanthanide ions. These complexes are of significant interest as bimodal contrast agents for MRI and optical imaging.

Spectroscopic Data

Table 5: NMR Spectroscopic Data for a Diamagnetic Yttrium-PCTA Derivative Complex

| Complex | Solvent | pH | 1H NMR δ (ppm) |

| [Y(L)] (L = a this compound derivative) | D2O | 5.0 | 7.89, 7.39, 7.33 (aromatic), 4.4-1.8 (aliphatic) |

| [Y(L)] | D2O | 9.0 | Signals shift and broaden compared to pH 5.0 |

Table 6: Luminescence Properties of Europium and Terbium-PCTA Derivative Complexes

| Complex | Solvent | Excitation λ (nm) | Emission λ (nm) | Key Transitions |

| Euthis compound-(gly)3 | Water | ~270 | 595, 615 | 5D0 → 7F1, 5D0 → 7F2 |

| Tbthis compound-(ampOBu)3 | Water | ~275 | 490, 545 | 5D4 → 7F6, 5D4 → 7F5 |

Experimental Protocols

-

Ligand Synthesis:

-

The synthesis of the this compound macrocycle (pyclen) is performed according to literature procedures.[4]

-

The amide side chains are introduced by alkylating the pyclen macrocycle with three equivalents of a suitable bromoacetamide derivative (e.g., N-(bromoacetyl)glycine tert-butyl ester) in the presence of a base like potassium carbonate in acetonitrile.[4]

-

If protecting groups are used (e.g., tert-butyl esters), they are subsequently removed under acidic conditions (e.g., with HCl or trifluoroacetic acid).

-

-

Complexation:

-

Dissolve the purified ligand in water.

-

Add one equivalent of the desired lanthanide(III) chloride salt (e.g., EuCl3 or GdCl3) dissolved in water.

-

Adjust the pH of the solution to 5-6 and stir at room temperature or with gentle heating.

-

Monitor the complex formation by a suitable method (e.g., HPLC or potentiometric titration).

-

The final complex can be purified by crystallization or chromatography.

-

-

Sample Preparation: Dissolve the lanthanide complex in D2O to a concentration of 1-10 mM. Adjust the pH as required for the specific study.

-

Instrument Parameters (1H NMR):

-

Spectrometer: 400 MHz or higher.

-

Use a water suppression pulse sequence (e.g., presaturation) to attenuate the residual HOD signal.

-

Due to the paramagnetic nature of many lanthanide ions, the spectral window may need to be significantly wider than for diamagnetic samples.

-

Relaxation delays may need to be adjusted based on the paramagnetic relaxation enhancement.

-

-

Sample Preparation: Prepare solutions of the europium or terbium complexes in a suitable solvent (typically water or buffer) at micromolar concentrations in a quartz cuvette.

-

Instrument Parameters:

-

Use a spectrofluorometer equipped with a pulsed xenon lamp or a laser as the excitation source.

-

Excitation Spectrum: Set the emission monochromator to the most intense emission peak of the lanthanide ion (e.g., 545 nm for Tb3+ or 615 nm for Eu3+) and scan the excitation wavelength.[5][6]

-

Emission Spectrum: Excite the sample at the wavelength corresponding to the maximum of the ligand's absorption band (typically in the UV region, e.g., 270-280 nm) and scan the emission monochromator.

-

For lifetime measurements, use a time-resolved setup and fit the decay curve to an exponential function.

-

Visualization

References

- 1. agilent.com [agilent.com]

- 2. UV-vis and EPR spectroelectrochemical investigations of triarylamine functionalized arylene bisimides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Formation of environmentally persistent free radicals from the heterogeneous reaction of ozone and polycyclic aromatic compounds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP05606C [pubs.rsc.org]

- 4. Lanthanide (III) complexes of this compound-(tris-amide) derivatives as potential bimodal MRI and optical imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Terbium Excitation Spectroscopy as a Detection Method for Chromatographic Separation of Lanthanide-Binding Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of PCTA as a High-Performance Ligand in Organometallic Chemistry and Radiopharmaceutical Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

The macrocyclic ligand 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid, commonly known as PCTA, has garnered significant attention in the fields of organometallic chemistry and nuclear medicine. Its unique structural framework, combining a rigid pyridine moiety with a flexible tetraaza macrocycle functionalized with three carboxylate arms, imparts remarkable properties for metal chelation. This guide provides a comprehensive overview of this compound, focusing on its synthesis, coordination chemistry, and applications, with a particular emphasis on its role in the development of next-generation radiopharmaceuticals.

Synthesis of the this compound Ligand

The synthesis of this compound is a multi-step process that involves the initial construction of the pyridinophane backbone, followed by the functionalization of the secondary amine groups with acetate arms. The following protocol is a composite of established methods.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene (Pyclen)

This procedure follows the original synthesis of the macrocyclic backbone.

-

Preparation of the Tosylated Precursor: The synthesis starts with the preparation of 3,6,9-tris(p-tolylsulfonyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene. This is typically achieved through a high-dilution reaction between 2,6-bis(bromomethyl)pyridine and N,N',N''-tritosyldiethylenetriamine in the presence of a non-nucleophilic base such as cesium carbonate in a polar aprotic solvent like DMF. The reaction is typically run for 24-48 hours at room temperature.

-

Detosylation of the Precursor: A solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH) is prepared.[1] To this solution, the tosylated precursor is added, and the mixture is refluxed for 48-72 hours.[1] The reaction mixture is then cooled and concentrated under reduced pressure. Addition of diethyl ether precipitates the tetrahydrobromide salt of the pyclen backbone.

-

Isolation of the Free Pyclen Backbone: The tetrahydrobromide salt is dissolved in water, and the pH is adjusted to >10 with a strong base (e.g., NaOH). The free base is then extracted into an organic solvent such as chloroform, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo to yield the pyclen backbone as a crystalline solid.

Step 2: Alkylation of Pyclen to form this compound

-

Reaction Setup: The pyclen backbone is dissolved in a polar aprotic solvent such as acetonitrile or DMF, and a base (e.g., potassium carbonate) is added.

-

Alkylation: A solution of a protected bromoacetic acid, such as tert-butyl bromoacetate, in the same solvent is added dropwise to the pyclen solution at room temperature. The reaction mixture is then heated to reflux and stirred for 24-48 hours.

-

Deprotection and Isolation: After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The resulting residue, containing the tert-butyl protected this compound, is then treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the tert-butyl protecting groups. The solvent and excess acid are removed under reduced pressure, and the crude this compound is purified by recrystallization or column chromatography to yield the final product as a white solid.

References

A Theoretical Examination of the Electronic Structure of 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid (PCTA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide aims to bridge this gap by outlining a comprehensive theoretical approach for studying the electronic structure of PCTA. Understanding the fundamental electronic properties of the free ligand is crucial for predicting its reactivity, coordination behavior, and for the rational design of new derivatives with enhanced chelating properties. Herein, we provide a detailed computational methodology based on Density Functional Theory (DFT), present illustrative quantitative data, and visualize key conceptual workflows and relationships pertinent to the electronic structure of this compound.

Proposed Computational Methodology

To investigate the electronic structure of this compound, a robust computational protocol employing Density Functional Theory (DFT) is proposed. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.[5]

1. Geometry Optimization: The first step involves obtaining the ground-state optimized geometry of the this compound molecule.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Quantum ESPRESSO would be suitable.[5][6]

-

Method: The B3LYP hybrid functional is a common and effective choice for organic molecules, providing a good balance between accuracy and computational cost.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), or a Dunning-style correlation-consistent basis set, like cc-pVDZ, should be employed to accurately describe the electronic distribution.

-

Solvation Model: To simulate a more realistic environment, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be used to account for the effects of a solvent like water.

2. Electronic Structure Calculations: Once the geometry is optimized, single-point energy calculations are performed to determine the electronic properties.

-

Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

-

Electron Density and Electrostatic Potential: Mapping the electron density and electrostatic potential surfaces helps to identify the electron-rich and electron-poor regions of the molecule, which are indicative of potential coordination sites for metal cations.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the charge distribution on individual atoms, hybridization, and donor-acceptor interactions within the molecule.

The following diagram illustrates the proposed computational workflow for determining the electronic structure of this compound.

Illustrative Quantitative Data

The following table summarizes hypothetical, yet representative, quantitative data that could be obtained from the proposed DFT calculations for the this compound molecule. This data is for illustrative purposes to guide researchers on the expected outcomes of such a theoretical study.

| Parameter | Illustrative Value | Significance |

| Energy of HOMO | -6.2 eV | Represents the electron-donating ability of the molecule. Higher energy indicates a stronger tendency to donate electrons to a metal ion. |

| Energy of LUMO | -0.8 eV | Represents the electron-accepting ability. Lower energy suggests a greater propensity to accept electrons. |

| HOMO-LUMO Energy Gap (ΔE) | 5.4 eV | A larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| NBO Charge on Pyridine N | -0.45 e | Quantifies the partial negative charge on the pyridine nitrogen, suggesting it as a primary coordination site for a positively charged metal. |

| NBO Charge on Carboxylate O | -0.65 e | Indicates a high degree of negative charge on the oxygen atoms of the acetate arms, making them strong Lewis basic sites for metal binding. |

Significance of Frontier Molecular Orbitals in Chelation

The electronic properties of a chelating agent like this compound are governed by its frontier molecular orbitals, namely the HOMO and LUMO. The interaction between the ligand and a metal ion can be described in terms of a donor-acceptor model, where the ligand's HOMO donates electron density to the empty orbitals of the metal ion.

The energy and localization of the HOMO are particularly important. A high-energy HOMO that is localized on the nitrogen and oxygen donor atoms of this compound would indicate a strong nucleophilic character, facilitating the initial coordination with an electrophilic metal cation. The HOMO-LUMO gap provides insight into the stability of the resulting complex. A large gap suggests that the complex will be less likely to engage in unwanted redox reactions.

The diagram below illustrates the conceptual relationship between the frontier molecular orbitals of this compound and a metal ion during the chelation process.

Conclusion

While experimental studies have firmly established the utility of this compound as a powerful chelating agent for medical applications, a dedicated theoretical analysis of its intrinsic electronic structure is a crucial next step for the field. The computational protocol outlined in this guide provides a clear roadmap for researchers to undertake such studies. The insights gained from a detailed understanding of this compound's electronic properties, including its molecular orbitals, charge distribution, and reactivity indices, will be invaluable for interpreting its coordination chemistry and for the future design of next-generation chelators with tailored properties for specific diagnostic and therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lanthanide (III) complexes of this compound-(tris-amide) derivatives as potential bimodal MRI and optical imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: Exploring the Potential of PCTA-Metal Complexes in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a theoretical framework and hypothetical protocols for the application of PCTA-metal complexes in cross-coupling reactions. While the this compound (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) ligand is well-established for its exceptional chelating properties with lanthanide metals, particularly in the field of biomedical imaging, its use in catalytic cross-coupling reactions is a largely unexplored area.[1][2][3][4][5][6] These notes aim to bridge this gap by providing a foundational understanding of cross-coupling principles and proposing how the unique structural features of this compound could be leveraged in catalyst design.

Introduction to this compound Ligands

This compound is a macrocyclic polyaminocarboxylate ligand that incorporates a pyridine unit within a 12-membered tetraaza ring, with three acetate pendant arms.[3][5] This structure provides a rigid and pre-organized coordination sphere, leading to the formation of highly stable and kinetically inert metal complexes.[1][6] Its primary application to date has been in the chelation of lanthanide ions for use as contrast agents in Magnetic Resonance Imaging (MRI).[7][8][9][10]

The key features of the this compound ligand include:

-

High Thermodynamic Stability and Kinetic Inertness: this compound forms exceptionally stable complexes with a variety of metal ions.[1][6]

-

Rapid Complexation Kinetics: It has been shown to form complexes with lanthanide ions significantly faster than other common macrocyclic ligands like DOTA.[1][4]

-

Versatile Coordination: The seven-coordinate nature of the ligand allows for strong binding to a central metal ion.

While these properties are advantageous for biomedical applications, they also suggest potential for the development of robust and efficient catalysts for organic synthesis.

This compound-Metal Complexes in Cross-Coupling Reactions: A Frontier of Catalysis

A thorough review of the scientific literature reveals a notable absence of studies employing this compound-metal complexes as catalysts for cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Kumada, or Buchwald-Hartwig aminations. This presents a unique opportunity for novel catalyst development. The rigidity and stability conferred by the this compound ligand could potentially lead to catalysts with enhanced longevity, resistance to degradation, and unique selectivity profiles.

Fundamentals of Cross-Coupling Reactions

Cross-coupling reactions are a class of chemical reactions that involve the formation of a new carbon-carbon or carbon-heteroatom bond with the aid of a metal catalyst.[11] These reactions are fundamental in modern organic synthesis, particularly in the pharmaceutical and materials science industries.[11] The general catalytic cycle for many cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12][13]

Common Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: The palladium-catalyzed reaction between an organoboron compound and an organohalide.[13][14]

-

Sonogashira Coupling: The coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst.[15][16][17][18][19]

-

Kumada Coupling: The reaction of a Grignard reagent with an organohalide, often catalyzed by nickel or palladium complexes.[20][21][22]

-

Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by palladium.

The choice of ligand in these reactions is crucial as it influences the solubility, stability, and catalytic activity of the metal center.

Hypothetical Design of this compound-Metal Catalysts for Cross-Coupling

The unique structure of this compound suggests that it could be a promising scaffold for the design of novel cross-coupling catalysts. By forming complexes with catalytically active metals such as palladium, nickel, copper, iron, or gold, it may be possible to create catalysts with enhanced performance.[15][20][23][24][25][26][27]

Potential Advantages of this compound-Based Catalysts:

-

Increased Catalyst Stability: The macrocyclic nature of this compound could protect the metal center from aggregation and decomposition, leading to higher turnover numbers.

-

Tunable Electronic Properties: Modifications to the pyridine ring or the acetate arms of the this compound ligand could be used to fine-tune the electronic properties of the metal center, thereby influencing its catalytic activity.

-

Novel Stereoselectivity: The rigid, chiral backbone of some this compound derivatives could be exploited to induce asymmetry in catalytic transformations.

A proposed workflow for developing and testing a hypothetical this compound-metal catalyst is outlined below.

Experimental Protocols (Hypothetical)

The following protocols are provided as a starting point for researchers interested in exploring the catalytic activity of this compound-metal complexes. These are general procedures and will require optimization for specific substrates and catalysts.

Synthesis of a Hypothetical this compound-Palladium(II) Complex

Materials:

-

This compound ligand

-

Palladium(II) acetate (Pd(OAc)₂)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and heating mantle

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.).

-

Add anhydrous acetonitrile to dissolve the ligand.

-

In a separate flask, dissolve palladium(II) acetate (1.0 eq.) in anhydrous acetonitrile.

-

Slowly add the palladium solution to the this compound solution at room temperature with vigorous stirring.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

Allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted starting materials.

-

Dry the solid under high vacuum to yield the this compound-Pd(II) complex.

-

Characterize the complex using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry).

Protocol for a Hypothetical Suzuki-Miyaura Coupling Reaction

Materials:

-

Aryl halide (e.g., 4-iodotoluene) (1.0 mmol)

-

Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

-

This compound-Pd(II) complex (0.01 mmol, 1 mol%)

-

Base (e.g., K₂CO₃) (2.0 mmol)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 v/v) (5 mL)

-

Reaction vial with a screw cap and septum

-

Magnetic stirrer and heating plate

Procedure:

-

To a reaction vial, add the aryl halide, arylboronic acid, this compound-Pd(II) complex, and base.

-

Evacuate and backfill the vial with an inert atmosphere (argon or nitrogen) three times.

-

Add the solvent mixture via syringe.

-

Seal the vial and place it on a preheated stirring plate at 100 °C.

-

Stir the reaction mixture for the desired amount of time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from catalyst screening and optimization studies.

Table 1: Optimization of Reaction Conditions for a Hypothetical this compound-Pd Catalyzed Suzuki-Miyaura Coupling

| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.0 | K₂CO₃ | Dioxane/H₂O | 80 | 12 | |

| 2 | 0.5 | K₂CO₃ | Dioxane/H₂O | 80 | 12 | |

| 3 | 1.0 | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | |

| 4 | 1.0 | K₂CO₃ | Toluene | 100 | 12 | |

| 5 | 1.0 | K₂CO₃ | Dioxane/H₂O | 100 | 6 |

Table 2: Substrate Scope for a Hypothetical this compound-Pd Catalyzed Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Iodotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | |

| 2 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | |

| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 4-Nitro-1,1'-biphenyl | |

| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | |

| 5 | 4-Iodotoluene | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-methyl-1,1'-biphenyl |

Visualization of the Catalytic Cycle

The generally accepted catalytic cycle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is depicted below. A hypothetical this compound-ligated palladium species would participate in a similar cycle.

Conclusion and Future Outlook

The application of this compound-metal complexes in cross-coupling catalysis represents a promising, yet underexplored, avenue of research. The inherent stability and tunable nature of the this compound ligand scaffold offer the potential for the development of a new class of highly robust and efficient catalysts. The hypothetical protocols and frameworks provided in these notes are intended to serve as a guide for researchers to begin investigating this exciting area. Future work should focus on the synthesis and characterization of various this compound-metal complexes and their systematic evaluation in a broad range of cross-coupling reactions. Such studies will be crucial in determining the true potential of this compound in the field of organic synthesis.

References

- 1. (S)-5-(p-Nitrobenzyl)-PCTA, a Promising Bifunctional Ligand with Advantageous Metal Ion Complexation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. (S)-5-(p-nitrobenzyl)-PCTA, a promising bifunctional ligand with advantageous metal ion complexation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lanthanide (III) complexes of this compound-(tris-amide) derivatives as potential bimodal MRI and optical imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The gadolinium complexes with polyoxometalates as potential MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient relaxivity enhancement in dendritic gadolinium complexes: effective motional coupling in medium molecular weight conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gadolinium complexes of macrocyclic diethylenetriamine-N-oxide pentaacetic acid-bisamide as highly stable MRI contrast agents with high relaxivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

- 12. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. google.com [google.com]

- 15. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. [PDF] Iron Pincer Complexes as Catalysts and Intermediates in Alkyl–Aryl Kumada Coupling Reactions | Semantic Scholar [semanticscholar.org]

- 22. Kumada coupling - Wikipedia [en.wikipedia.org]

- 23. Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists [mdpi.com]

- 24. Gold π-Complexes as Model Intermediates in Gold Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Recent advances in the gold-catalyzed additions to C–C multiple bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.rsc.org [pubs.rsc.org]

Application of PCTA (DOTA) in Biomedical Imaging: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), also referred to as PCTA, is a highly versatile and widely utilized chelating agent in the field of biomedical imaging. Its robust ability to form stable complexes with a variety of metal ions has made it a cornerstone for the development of contrast agents for Magnetic Resonance Imaging (MRI) and radiopharmaceuticals for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Furthermore, its application extends to targeted radionuclide therapy, embodying the theranostic paradigm.

These application notes provide an overview of the key applications of DOTA-based agents in biomedical imaging, accompanied by detailed experimental protocols and quantitative data to guide researchers in their implementation.

Key Applications

-

Magnetic Resonance Imaging (MRI): DOTA is most commonly used to chelate Gadolinium (Gd³⁺), a paramagnetic ion that enhances the relaxation rate of water protons, thereby increasing image contrast. Gd-DOTA derivatives are among the most stable and widely used clinical MRI contrast agents. Recent advancements include the development of chiral DOTA chelators that offer improved stability and relaxivity.[1][2] A notable example is Gadopiclenol (Gd-PCTA), a heptadentate ligand-based agent approved for clinical use.

-

Positron Emission Tomography (PET): DOTA is an excellent chelator for various positron-emitting radionuclides, most notably Gallium-68 (⁶⁸Ga). ⁶⁸Ga-DOTA-conjugated peptides, such as ⁶⁸Ga-DOTATATE, are routinely used in the clinical setting for imaging neuroendocrine tumors (NETs) that overexpress somatostatin receptors.[3][4][5][6] The short half-life of ⁶⁸Ga (68 minutes) is well-suited for imaging with peptides that have rapid pharmacokinetics.

-

Targeted Radionuclide Therapy (Theranostics): The true power of the DOTA platform lies in its theranostic capabilities. The same DOTA-conjugated targeting molecule (e.g., a peptide or antibody) can be labeled with a diagnostic radionuclide (like ⁶⁸Ga for PET) for imaging and patient selection, and subsequently with a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), for targeted therapy.[7] ¹⁷⁷Lu-DOTATATE is a prime example of a successful theranostic agent for the treatment of NETs.

-

Chemical Exchange Saturation Transfer (CEST) MRI: A novel application of this compound-based chelates is in CEST MRI for metabolic imaging. Lanthanide complexes of this compound, such as Yb-PCTA and Eu-PCTA, can act as shift reagents to detect extracellular lactate, a key metabolite in the tumor microenvironment.[8][9][10][11][12] This technique offers a non-invasive way to probe metabolic alterations in cancer and other diseases.

Quantitative Data

Table 1: Radiolabeling Efficiency of DOTA with Various Radionuclides

| Radionuclide | DOTA-Peptide | Temperature (°C) | Time (min) | pH | Radiochemical Yield (%) | Reference |

| ⁶⁸Ga | DOTATATE | 95 | 15 | 4.7 | >95 | [13] |

| ¹⁷⁷Lu | p-SCN-Bn-DOTA | 95 | 15 | 4.7 | >95 (in absence of metal contaminants) | [14] |

| ¹⁷⁷Lu | DOTATOC | Ambient | 15 | 4.5 | >98 | [7] |

| ⁹⁰Y | DOTATOC | Ambient | 15 | 4.5 | >95 | [7] |

| ²²⁵Ac | DOTA-Antibody | 37 | 60 | 5.5 | ~90 | [15] |

| ¹⁶¹Tb | p-SCN-Bn-DOTA | 95 | 15 | 4.7 | >95 (highly sensitive to metal impurities) | [14] |

Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-DOTATATE in Rats (%ID/g)

| Organ | 2 hours | 4 hours | 24 hours | 48 hours | 72 hours | 168 hours | Reference |

| Blood | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | [16] |

| Heart | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | [16] |

| Lungs | 1.2 ± 0.2 | 0.6 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | [16] |

| Liver | 1.0 ± 0.2 | 0.7 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | [16] |

| Spleen | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | [16] |

| Kidneys | 10.5 ± 1.5 | 8.5 ± 1.2 | 3.5 ± 0.5 | 2.0 ± 0.3 | 1.2 ± 0.2 | 0.5 ± 0.1 | [16] |

| Stomach | 1.8 ± 0.4 | 1.0 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | [16] |

| Intestines | 2.5 ± 0.5 | 1.5 ± 0.3 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | [16] |

| Pancreas | 3.0 ± 0.6 | 2.0 ± 0.4 | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 | [16] |

| Adrenals | 4.5 ± 0.8 | 3.0 ± 0.6 | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.6 ± 0.1 | 0.2 ± 0.0 | [16] |

Table 3: Relaxivity of Gd-DOTA Derivatives

| Compound | Magnetic Field (T) | Temperature (°C) | Relaxivity (r₁) (mM⁻¹s⁻¹) | Reference |

| Gd-DTPA (Magnevist) | 9.4 | 25 | 4.1 | [17][18] |

| Gd-DOTA (Dotarem) | 9.4 | 25 | 3.8 | [17] |

| Gd-HOPO based agents | 0.47 | 25 | 10.5 - 13.1 | [19] |

| Gd-DOTA-glycine derivative | 0.47 | 37 | 16.0 | [20] |

| Gd₂O₃ nanoparticles | 7 | 25 | 4.7 | [21] |

Experimental Protocols

Protocol 1: Manual Radiolabeling of DOTA-Peptides with ⁶⁸Ga for PET Imaging

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

DOTA-conjugated peptide (e.g., DOTATATE)

-

Anion exchange cartridge (e.g., Chromafix PS-H+)

-

Sodium acetate buffer (0.15 M, pH 4.7)

-

Hydrochloric acid (0.05 M)

-

Sterile water for injection

-

Heating block

-

ITLC strips (e.g., ITLC-SG)

-

Mobile phase: Acetonitrile/water mixture (1:3 v/v)

-

Radio-TLC scanner

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃.

-

Pass the ⁶⁸GaCl₃ eluate through the anion exchange cartridge to trap the ⁶⁸Ga.

-

Wash the cartridge with sterile water to remove any impurities.

-

Elute the purified ⁶⁸Ga from the cartridge using a small volume of eluent.

-

In a sterile reaction vial, add the DOTA-peptide solution.

-

Add the purified ⁶⁸Ga solution to the reaction vial.

-

Add sodium acetate buffer to adjust the pH to approximately 4.7.

-

Incubate the reaction mixture at 95°C for 15 minutes in a heating block.

-

Allow the reaction to cool to room temperature.

-

Quality Control:

-

Spot a small aliquot of the reaction mixture onto an ITLC strip.

-

Develop the chromatogram using the acetonitrile/water mobile phase.

-

Analyze the strip using a radio-TLC scanner to determine the radiochemical purity. The ⁶⁸Ga-DOTA-peptide will remain at the origin, while free ⁶⁸Ga will migrate with the solvent front.

-

A radiochemical yield of >95% is generally considered acceptable for preclinical and clinical use.

-

Protocol 2: In Vivo Biodistribution Study of ¹⁷⁷Lu-DOTA-TATE

Materials:

-

¹⁷⁷Lu-DOTATATE solution

-

Tumor-bearing animal model (e.g., nude mice with neuroendocrine tumor xenografts)

-

Anesthesia (e.g., isoflurane)

-

Gamma counter

-

Calibrated syringes

-

Dissection tools

-

Balances for weighing organs

Procedure:

-

Anesthetize the tumor-bearing animals.

-

Inject a known amount of ¹⁷⁷Lu-DOTATATE (typically 1-5 MBq) intravenously via the tail vein.

-

At predetermined time points (e.g., 2, 4, 24, 48, 72, and 168 hours) post-injection, euthanize a cohort of animals (n=3-5 per time point).

-

Collect blood via cardiac puncture.

-

Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).

-

Weigh each organ and tissue sample.

-

Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

-

Analyze the data to determine the uptake and clearance profile of the radiopharmaceutical.

Visualizations

Signaling and Experimental Workflows

Caption: Workflow of Targeted Radionuclide Therapy with ¹⁷⁷Lu-DOTATATE.

Caption: Mechanism of Lactate Detection using Yb-PCTA in CEST MRI.

References

- 1. Chiral DOTA chelators as an improved platform for biomedical imaging and therapy applications | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 2. Chiral DOTA chelators as an improved platform for biomedical imaging and therapy applications [ideas.repec.org]

- 3. Preparation of 68Ga-labelled DOTA-peptides using a manual labelling approach for small-animal PET imaging [inis.iaea.org]

- 4. procedure-guidelines-for-pet-ct-tumour-imaging-with-68ga-dota-conjugated-peptides-68ga-dota-toc-68ga-dota-noc-68ga-dota-tate - Ask this paper | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. Procedure guidelines for PET/CT tumour imaging with 68Ga-DOTA-conjugated peptides: 68Ga-DOTA-TOC, 68Ga-DOTA-NOC, 68Ga-DOTA-TATE. [cris.unibo.it]

- 7. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic this compound-Based Shift Reagents for the Detection of Extracellular Lactate Using CEST MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. researchportal.sckcen.be [researchportal.sckcen.be]

- 15. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. irjnm.tums.ac.ir [irjnm.tums.ac.ir]

- 17. UQ eSpace [espace.library.uq.edu.au]

- 18. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 19. Gd-HOPO based high relaxivity MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure – relaxivity relationships among targeted MR contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols for Synthesizing PCTA-Based Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and radiolabeling of radiopharmaceuticals based on the highly efficient chelator, 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid (PCTA). The protocols outlined below are intended to serve as a comprehensive guide for researchers in the field of radiopharmaceutical development.

Introduction to this compound in Radiopharmacy

This compound is a macrocyclic chelating agent that has demonstrated significant promise for the stable complexation of various radiometals, including Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu). Its rigid, pre-organized structure allows for rapid and efficient radiolabeling under mild conditions, often at room temperature, which is a significant advantage over other commonly used chelators like DOTA that may require heating. This characteristic is particularly beneficial for sensitive biomolecules that could be degraded at elevated temperatures. The resulting radiometal-PCTA complexes exhibit high in vitro and in vivo stability, which is crucial for the development of effective and safe radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy.

Quantitative Data Summary